molecular formula C17H21NO2 B1299868 (4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine CAS No. 510723-64-5

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

Cat. No. B1299868
M. Wt: 271.35 g/mol
InChI Key: MJJRPGPJYVYFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene rings of the benzyl groups, with the ethoxy and methoxy groups as substituents on these rings. The amine group would be a single bond between the two benzyl groups .


Chemical Reactions Analysis

Reactions at the benzylic position (the carbon adjacent to the benzene ring) are common and include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzene rings in this compound suggests that it would be relatively nonpolar and therefore not very soluble in water. The presence of the ether and amine groups could potentially increase its reactivity .

Scientific Research Applications

Accelerating Effect in Polymer Curing

Tertiary aromatic amines are known for their accelerating effect in the curing of acrylic resins, utilized in biomedical applications such as denture resins or acrylic bone cements. The kinetics, mechanism, and activation energy of these reactions have been studied, highlighting the importance of considering the temperature effects on curing parameters due to the potential thermal trauma associated with the implantation of these materials (Vázquez et al., 1998).

Metal-Catalyzed C-H Bond Functionalization

Metalloporphyrin-catalyzed saturated C-H bond functionalization has been explored for its potential in organic synthesis, including hydroxylation, amination, and carbenoid insertion. This method demonstrates high regio-, diastereo-, or enantioselectivity and involves complex mechanistic processes that underscore the utility of amine compounds in facilitating such reactions (Che et al., 2011).

Biomolecule Immobilization and Cell Colonization

Plasma methods for generating chemically reactive surfaces for the immobilization of biomolecules and cell colonization have been reviewed, highlighting the importance of amine, carboxy, hydroxy, and aldehyde groups. These methods are crucial for creating bio-interfaces with specific responses, showing the significance of functionalized surfaces in biomedical applications (Siow et al., 2006).

CO2 Capture and Separation

Amine-functionalized metal–organic frameworks (MOFs) have shown promise in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials offer high CO2 sorption capacity at low pressures and demonstrate excellent CO2 separation performance, underlining the potential of amine-functionalized materials in environmental applications (Lin et al., 2016).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-17-10-6-15(7-11-17)13-18-12-14-4-8-16(19-2)9-5-14/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRPGPJYVYFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.